molecular formula C22H23N3O4S B2996214 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-99-0

2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2996214
CAS RN: 893125-99-0
M. Wt: 425.5
InChI Key: PPZFSUXXHPMFPE-UHFFFAOYSA-N
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Description

The compound “2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

This compound is a part of research focused on the synthesis and development of novel heterocyclic compounds. Studies such as the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrate the utility of related thiophene derivatives in creating a range of pyrazole, isoxazole, pyrimidine, and other heterocyclic derivatives. These compounds have potential applications in medicinal chemistry and materials science due to their diverse biological activities and chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antibacterial Agents

Research on compounds structurally related to 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has shown promising antimicrobial and antibacterial activities. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives that underwent biological evaluation and molecular docking studies, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antioxidant Activity

Compounds with structural features similar to the specified chemical have been evaluated for their antioxidant activities. The study by Tumosienė et al. (2019) on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Molecular Docking and Drug Design

The synthesis and characterization of thiophene derivatives, including molecular docking studies, are crucial in the design and development of new therapeutic agents. The research by Kausar et al. (2021) on thiophene-2-carboxamide Schiff base derivatives demonstrates the application of these compounds in exploring potential inhibitors for acetylcholinesterase and butyrylcholinesterase, offering insights into their mechanism of action and potential therapeutic uses (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .

Mode of Action

The compound appears to exert its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

The compound seems to affect several biochemical pathways. It increases glucose uptake, which could impact glycolysis and energy production pathways. Additionally, it influences the production of adenosine triphosphate (ATP), a key molecule in energy transfer within cells .

Pharmacokinetics

Similar compounds have been shown to have good permeability and excellent metabolic stability on human liver microsomes . These properties can significantly impact the compound’s bioavailability.

Result of Action

The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate. It also increases the amount of intracellular ATP during monoclonal antibody production. Moreover, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

properties

IUPAC Name

2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-5-3-2-4-6-16(15)30-22(19)24-20(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h7-10H,2-6,11-12H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFSUXXHPMFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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